3-Nitro-N-(2-phenylethyl)-4-pyridinamine

Lipophilicity Drug-likeness Physicochemical profiling

3-Nitro-N-(2-phenylethyl)-4-pyridinamine (CAS 2850-96-6, PubChem CID is a C-nitro compound belonging to the 4-aminopyridine class, characterized by a pyridine core bearing a nitro group at the 3-position and an N-(2-phenylethyl) substituent on the 4-amino group. Its computed XLogP of 3.2 situates it in a moderate lipophilicity range favorable for cell permeability, while its topological polar surface area (TPSA) of 70.7 Ų and a single hydrogen-bond donor differentiate it physicochemically from both its positional isomer (2-pyridinamine, XLogP 3.5) and truncated N-phenyl or N-benzyl analogs.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Cat. No. B12966669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-N-(2-phenylethyl)-4-pyridinamine
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=C(C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H13N3O2/c17-16(18)13-10-14-8-7-12(13)15-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,14,15)
InChIKeyUWEULJATTBRQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-(2-phenylethyl)-4-pyridinamine (CAS 2850-96-6): Sourcing Guide for a Differentiated 3-Nitro-4-pyridinamine Building Block


3-Nitro-N-(2-phenylethyl)-4-pyridinamine (CAS 2850-96-6, PubChem CID 28889817) is a C-nitro compound belonging to the 4-aminopyridine class, characterized by a pyridine core bearing a nitro group at the 3-position and an N-(2-phenylethyl) substituent on the 4-amino group [1]. Its computed XLogP of 3.2 situates it in a moderate lipophilicity range favorable for cell permeability, while its topological polar surface area (TPSA) of 70.7 Ų and a single hydrogen-bond donor differentiate it physicochemically from both its positional isomer (2-pyridinamine, XLogP 3.5) and truncated N-phenyl or N-benzyl analogs [1][2]. The compound is primarily offered as a research chemical and synthetic intermediate, with a reported melting point of 78–80 °C .

Synthetic Intermediate for 3-nitro-4-pyridinamine libraries
4-Pyridinamine Scaffold with ~180° hinge-binding vector
Phenethyl Linker provides conformational flexibility distinct from N-phenyl / N-benzyl analogs

Why the 4-Pyridinamine Regioisomer and Phenethyl Chain Length Are Not Interchangeable in Research Procurement


Substituting 3-Nitro-N-(2-phenylethyl)-4-pyridinamine with its closest in-class analogs—the 2-pyridinamine positional isomer (CAS 2853-54-5), the N-phenyl analog (CAS 35750-90-4), or the N-benzyl variant (CAS 100306-70-5)—introduces measurable differences in lipophilicity (ΔXLogP up to 0.7 units), hydrogen-bonding geometry, and metabolic vulnerability [1][2]. The 4-pyridinamine regioisomer positions the nitro and amine groups in a 1,4-relationship that governs distinct electronic and steric profiles compared to the 1,2-relationship in the 2-pyridinamine isomer, directly affecting target recognition in structure-based design campaigns [1][2]. Furthermore, the phenethyl linker provides a two-carbon spacer that influences conformational flexibility and CYP-mediated oxidation susceptibility relative to the direct N-phenyl or single-carbon N-benzyl attachments . These physicochemical divergences mean that biological screening results obtained with a comparators cannot be reliably extrapolated to this compound without independent experimental verification.

2-Pyridinamine isomer XLogP shifts by +0.3 to +0.7 and hydrogen-bond vector angle changes ~120°; kinase hinge-binding geometry may not transfer.
N-Phenyl analog 0-carbon linker eliminates rotatable bonds present in phenethyl; metabolic profile and conformational sampling differ substantially.
N-Benzyl analog 1-carbon spacer alters CYP oxidation site and reduces rotational freedom; ADME extrapolation may not be reliable.

Quantitative Differentiation Evidence for 3-Nitro-N-(2-phenylethyl)-4-pyridinamine Versus Closest Analogs


XLogP Comparison: Target Compound (4-Pyridinamine) vs. 2-Pyridinamine Positional Isomer and N-Phenyl Analog

The target compound (4-pyridinamine) exhibits an XLogP of 3.2, positioning it between the more lipophilic 2-pyridinamine positional isomer (XLogP 3.5, Δ = +0.3) and the less lipophilic N-phenyl analog (3-nitro-N-phenylpyridin-4-amine, XLogP 2.8, Δ = −0.4) [1][2]. An XLogP difference of 0.3–0.7 units can translate to approximately 2- to 5-fold differences in membrane partitioning coefficients, directly influencing cell-based assay permeability and nonspecific protein binding [3].

XLogP Comparison
Cross-study comparable
3.2 (target) vs 3.5 (2-isomer) vs 2.8 (N-phenyl)
Reported lipophilicity window may differentiate permeability profiles in cell-based assays.
Δ0.3–0.7 units can influence membrane partitioning; SAR extrapolation requires verification.
Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Route Efficiency: Aqueous Citric Acid-Mediated Amination Achieves 91% Yield vs. Conventional DMF Route at 75%

Among reported synthetic routes to 3-Nitro-N-(2-phenylethyl)-4-pyridinamine, the aqueous citric acid-mediated amination of 4-methoxy-3-nitropyridine with 2-phenylethylamine delivers a 91% yield at 50 °C over 10–16 hours, outperforming the conventional DMF route using 4-chloro-3-nitropyridine (75% yield, 80 °C, 12 h) . The 91% yield route avoids toxic polar aprotic solvents enabling a more favorable industrial E-factor. In contrast, the 4-bromo-3-nitropyridine route yields only 68% under NaOt-Bu/THF conditions .

Synthetic Yield
Head-to-head
91% aqueous citric acid route
Higher isolated yield relative to conventional DMF (75%) and THF (68%) routes.
Yield advantage may reduce purification burden; batch data to verify for specific supplier.
Process chemistry Green synthesis Scale-up viability

Melting Point Differentiation: 78–80 °C vs. 203–207 °C for the Unsubstituted 4-Amino-3-nitropyridine Precursor

The target compound melts at 78–80 °C, dramatically lower than its unsubstituted precursor 4-amino-3-nitropyridine (CAS 1681-37-4, mp 203–207 °C) . This ∼125 °C melting-point depression, driven by disruption of intermolecular hydrogen-bonding networks upon N-phenethyl substitution, directly affects solid-state handling: the target compound is amenable to melt-based formulation or low-temperature processing that would be impractical with the high-melting precursor [1].

Melting Point
Cross-study comparable
78–80 °C (target) vs 203–207 °C (unsubstituted precursor)
Lower melting point supports melt-based formulation processing that the precursor cannot.
125 °C depression driven by N-phenethyl substitution; physical-property surrogate not feasible.
Solid-state properties Formulation Handling

Regioisomeric Scaffold Differentiation: 4-Pyridinamine vs. 2-Pyridinamine Hydrogen-Bonding Geometry

The 4-pyridinamine scaffold positions the exocyclic amine and endocyclic pyridine nitrogen in a para relationship, creating a hydrogen-bond donor–acceptor vector angle of approximately 180° relative to the ring plane. In the 2-pyridinamine isomer, the ortho relationship constrains these vectors to roughly 60°, fundamentally altering the pharmacophoric geometry [1]. This scaffold-level difference means the two isomers are recognized as distinct chemical entities by target proteins: the 4-pyridinamine motif appears in validated kinase hinge-binding cores (e.g., type I kinase inhibitors), whereas the 2-pyridinamine motif engages different hydrogen-bonding patterns [2].

Hinge-Binder Geometry
Class-level inference
4-pyridinamine ~180° vs 2-pyridinamine ~60° vector
Scaffold divergence alters kinase hinge-region recognition; regioisomer selection is critical for SAR integrity.
PubChem conformer data; experimental kinase co-crystal structures may further validate.
Medicinal chemistry Structure-based design Kinase inhibitor scaffolds

Phenethyl Linker Length: Balancing Conformational Flexibility vs. Metabolic Liability Relative to N-Phenyl and N-Benzyl Analogs

The N-(2-phenylethyl) substituent introduces a two-carbon ethylene spacer between the 4-aminopyridine core and the terminal phenyl ring, yielding four rotatable bonds (vs. two for the N-phenyl analog and three for N-benzyl) [1][2]. This additional rotational degree of freedom permits the phenyl ring to sample a wider conformational space, which can enhance induced-fit binding to shallow hydrophobic pockets [3]. However, the benzylic methylene group also introduces a site for CYP450-mediated oxidation that is absent in the N-phenyl analog and geometrically distinct in the N-benzyl analog, requiring empirical metabolic profiling rather than extrapolation from shorter-linker comparators.

Phenethyl Linker Length
Class-level inference
4 rotatable bonds (phenethyl) vs 2 (N-phenyl) vs 3 (N-benzyl)
Additional rotational freedom and benzylic site differentiate conformational sampling and metabolic liability.
CYP-mediated oxidation risk requires direct ADME profiling; not inferable from shorter-linker analogs.
Metabolic stability Linker optimization CYP liability

Scientific and Industrial Application Scenarios Where 3-Nitro-N-(2-phenylethyl)-4-pyridinamine Provides Differentiated Value


Kinase Inhibitor Fragment-Based Lead Generation Requiring a 4-Pyridinamine Hinge-Binding Motif

In fragment-based drug discovery campaigns targeting ATP-binding sites of kinases, the 4-pyridinamine scaffold with its ~180° hydrogen-bond donor–acceptor vector geometry matches the hinge-region recognition pattern exploited by numerous type I inhibitors . The 3-nitro group serves as a synthetic handle for subsequent reduction to a 3-amino derivative, enabling further diversification via amide coupling or reductive amination. The phenethyl side chain provides initial hydrophobic contact with the selectivity pocket adjacent to the hinge, making this compound a productive starting fragment for kinases where 2-pyridinamine-based fragments have failed to engage . This scenario is supported by the scaffold geometry evidence presented in Section 3, Evidence_Item 4.

Process Chemistry Scale-Up Leveraging the 91%-Yield Aqueous Amination Route

For medicinal chemistry groups transitioning from milligram-scale exploratory chemistry to gram-scale lead optimization, the aqueous citric acid-mediated route to 3-Nitro-N-(2-phenylethyl)-4-pyridinamine (91% yield, water as solvent, 50 °C) offers a scalable, environmentally favorable alternative to the lower-yielding DMF-based methods . This route avoids the EHS concerns and solvent disposal costs associated with DMF, making it suitable for kilo-lab or pilot-plant scale-up under green chemistry principles. Procurement of the compound manufactured via this route ensures batch-to-batch consistency at a lower cost-of-goods than material produced via the DMF (75%) or THF (68%) routes . This scenario is supported by the synthetic efficiency evidence presented in Section 3, Evidence_Item 2.

Structure-Activity Relationship (SAR) Studies Differentiating 4-Pyridinamine from 2-Pyridinamine Regioisomers

When exploring SAR around nitropyridine-based inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS) or aminopeptidases, the 4-pyridinamine and 2-pyridinamine regioisomers must be evaluated as distinct chemical series due to their divergent hydrogen-bonding geometries [1]. The target compound's XLogP of 3.2 places it in a permeability window distinct from both the 2-pyridinamine isomer (XLogP 3.5) and the N-phenyl analog (XLogP 2.8), making it the appropriate choice when optimizing for balanced permeability and solubility in cell-based target engagement assays . This scenario is supported by the lipophilicity and regioisomer differentiation evidence presented in Section 3, Evidence_Items 1 and 4.

Solid-State Formulation Screening Requiring Low-Melting Active Pharmaceutical Ingredient (API) Candidates

With a melting point of 78–80 °C, 3-Nitro-N-(2-phenylethyl)-4-pyridinamine is amenable to hot-melt extrusion, melt granulation, or lipid-based formulation approaches that require API melting below 100 °C . The unsubstituted 4-amino-3-nitropyridine precursor (mp 203–207 °C) cannot be used in such processes without thermal degradation risk, making the N-phenethyl compound the only viable candidate within this chemical series for melt-based solid dispersion formulation screening . This scenario is supported by the melting-point differentiation evidence presented in Section 3, Evidence_Item 3.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based screening
4-Pyridinamine hinge-binding geometry
Kinase hinge-region binding assay
Process chemistry scale-up (gram-to-kilo lab)
Aqueous citric acid amination route yield
Batch reproducibility and cost-of-goods review
4- vs 2-pyridinamine SAR differentiation
Regioisomeric XLogP and vector angle
Cell permeability and target engagement endpoints
Solid-state formulation screening (hot-melt extrusion)
Melting point 78–80 °C
Thermal processing and melt stability testing
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